1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-adamantyl-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN7O/c26-19-1-3-20(4-2-19)33-23-21(29-30-33)22(27-15-28-23)31-5-7-32(8-6-31)24(34)25-12-16-9-17(13-25)11-18(10-16)14-25/h1-4,15-18H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKRBHNAFYZIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound that combines several pharmacologically relevant moieties: adamantane, triazolopyrimidine, and piperazine. This unique structure positions it as a candidate for therapeutic applications, particularly in oncology and virology.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazolopyrimidine have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of the adamantane moiety may enhance the bioactivity by improving solubility and cellular uptake.
Case Study: CDK Inhibition
A study focusing on the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the piperazine and triazolopyrimidine positions can lead to enhanced inhibitory effects against various cancer cell lines. For example, compounds similar to this compound showed IC50 values ranging from 5 to 15 µM against breast cancer cell lines .
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Research has shown that piperazine derivatives can exhibit antiviral activity against HIV and other viruses by inhibiting viral replication mechanisms.
Case Study: Antiviral Efficacy
In a related study involving isatin derivatives with similar piperazine structures, certain compounds demonstrated significant inhibition of HIV-1 replication with EC50 values in the low micromolar range (e.g., 7.8 µM) . The incorporation of the adamantane moiety might further enhance this activity due to its known effects on membrane fluidity and interaction with viral envelopes.
Antimicrobial Properties
The compound may also possess antimicrobial properties. Research into adamantane derivatives has shown promising results against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Case Study: Antimicrobial Activity
A study reported that adamantane-based hydrazone derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL . This suggests that this compound could be similarly effective.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key aspects influencing its efficacy include:
| Structural Feature | Impact on Activity |
|---|---|
| Adamantane moiety | Enhances lipophilicity and cellular permeability |
| Piperazine ring | Facilitates interaction with biological macromolecules |
| Triazolopyrimidine scaffold | Critical for enzyme inhibition (e.g., CDK inhibition) |
| Chlorophenyl substitution | Modulates electronic properties and enhances binding affinity |
Scientific Research Applications
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral activity. For instance, derivatives of adamantane have been used in the treatment of viral infections such as influenza by inhibiting viral replication mechanisms .
Anticancer Activity
Studies have shown that triazolopyrimidine derivatives can possess significant anticancer properties. The incorporation of a chlorophenyl group may enhance interactions with cancer cell receptors, leading to increased efficacy against various cancer types . Preliminary assays have demonstrated that related compounds can inhibit proliferation in multiple cancer cell lines.
Anti-inflammatory Effects
Compounds that incorporate piperazine and triazole functionalities are often evaluated for anti-inflammatory activities. The mechanism typically involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .
Case Studies
-
Antiviral Activity Assessment :
A study evaluated a library of adamantane derivatives against influenza viruses, revealing that modifications at the piperazine position significantly enhanced antiviral potency compared to unmodified counterparts . -
Anticancer Efficacy :
In vitro studies on similar triazolo-pyrimidine derivatives showed a marked reduction in cell viability across several cancer types, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest . -
Anti-inflammatory Mechanisms :
Research on structurally related compounds demonstrated their ability to reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis of Related Compounds
Q & A
Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step protocols. For example:
- Step 1: Coupling of adamantane-1-carbonyl chloride to piperazine derivatives using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to activate carboxyl groups .
- Step 2: Functionalization of the triazolopyrimidine core. A Vilsmeier-Haack-Arnold formylation may be employed to cyclize intermediates, as seen in analogous triazolopyrimidine syntheses .
- Step 3: Introduction of the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, ensuring regioselectivity at the 7-position of the triazolo[4,5-d]pyrimidine ring .
Key Intermediates: Adamantane-1-carbonyl chloride, 4-substituted piperazine, and 3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-amine.
Advanced: How can researchers optimize reaction yields during the coupling of the adamantane moiety to the piperazine core?
Methodological Answer:
Low yields in coupling steps often arise from steric hindrance from the adamantane group. Strategies include:
- Activation Reagents: Use EDC/HOAt or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance coupling efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of bulky intermediates.
- Temperature Control: Mild heating (30–40°C) avoids decomposition while promoting reactivity .
- Purification: Normal-phase chromatography with gradients of methanol/ammonium hydroxide can isolate the product from unreacted starting materials .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the triazolo[4,5-d]pyrimidine ring and substitution patterns on piperazine. For example, adamantane protons appear as sharp singlets (~1.7 ppm), while the 4-chlorophenyl group shows aromatic splitting .
- X-ray Crystallography: Resolves ambiguities in stereochemistry. The adamantane’s rigid structure often induces an L-shaped conformation in the triazolopyrimidine-piperazine backbone, as observed in related adamantane-triazole derivatives .
- Mass Spectrometry: High-resolution MS validates molecular weight and detects impurities from incomplete coupling .
Advanced: How can contradictory biological activity data across assays be systematically addressed?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for ROS interference, which is common in triazolopyrimidines .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing 4-chlorophenyl with methoxy groups) to isolate target-specific effects. Analogous studies show that electron-withdrawing groups enhance kinase inhibition .
- Orthogonal Assays: Validate hits using biophysical methods (e.g., SPR for binding affinity) alongside cell-based assays .
Basic: What role does the adamantane moiety play in the compound’s pharmacokinetic properties?
Methodological Answer:
The adamantane group enhances:
- Lipophilicity: Increases membrane permeability, as shown in adamantane-containing A2A receptor modulators .
- Metabolic Stability: Resistance to oxidative degradation due to the cage structure, confirmed via microsomal stability assays .
- Target Engagement: Its bulkiness may occupy hydrophobic pockets in enzymes (e.g., kinases), as seen in triazolopyrimidine-based inhibitors .
Advanced: What computational strategies aid in designing analogs with improved selectivity for kinase targets?
Methodological Answer:
- Docking Studies: Use crystal structures of kinase domains (e.g., EGFR or VEGFR) to model interactions. The triazolopyrimidine core often occupies the ATP-binding pocket, while the adamantane group extends into hydrophobic regions .
- Free Energy Perturbation (FEP): Predicts binding affinity changes when substituting the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl).
- ADMET Prediction: Tools like SwissADME assess solubility and CYP450 interactions, critical for reducing off-target toxicity .
Basic: How is the compound’s purity assessed post-synthesis, and what are common impurities?
Methodological Answer:
- HPLC/MS: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) detects unreacted intermediates (e.g., adamantane-1-carboxylic acid) or dehalogenated byproducts .
- Elemental Analysis: Validates stoichiometry, especially for chlorine content from the 4-chlorophenyl group.
- TLC Monitoring: Silica plates with UV visualization track reaction progress, particularly for triazolo ring closure .
Advanced: What mechanistic insights explain the compound’s dual activity as an antiviral and anticancer agent?
Methodological Answer:
- Antiviral Mechanism: Triazolopyrimidines inhibit viral polymerases via nucleoside mimicry. The 4-chlorophenyl group may block RNA elongation, as seen in HCV NS5B inhibitors .
- Anticancer Mechanism: Adamantane enhances pro-apoptotic effects by modulating mitochondrial ROS pathways, similar to triazolopyrimidines targeting Bcl-2 .
- Cross-Activity Caveats: Use gene knockout models (e.g., CRISPR for polymerase genes) to decouple mechanisms .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation: Use fume hoods due to potential respiratory irritation (H335 hazard). PPE (gloves, goggles) prevents dermal exposure .
- Waste Disposal: Chlorinated byproducts require neutralization before disposal, as per EPA guidelines for aromatic halides .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?
Methodological Answer:
- Library Design: Combine with FDA-approved kinase inhibitors (e.g., imatinib) to target compensatory pathways.
- Synergy Scoring: Use the Chou-Talalay method to quantify combination indices (CI < 1 indicates synergy) .
- Mechanistic Follow-Up: Transcriptomic profiling (RNA-seq) identifies upregulated pathways post-treatment, guiding rational combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
